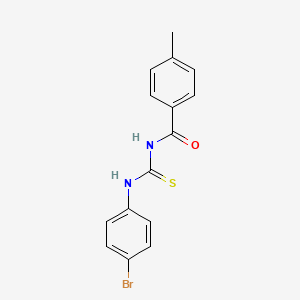

![molecular formula C9H7Cl2F2NO2 B2921812 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide CAS No. 832122-45-9](/img/structure/B2921812.png)

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

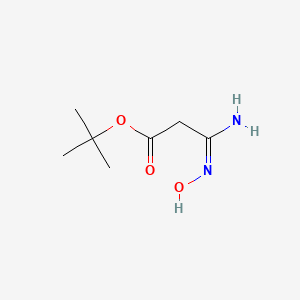

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H7Cl2F2NO2 and a molecular weight of 270.06 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2F2NO2/c10-4-8(15)14-5-1-2-7(6(11)3-5)16-9(12)13/h1-3,9H,4H2,(H,14,15) and the InChI key is WWDMFMODJDSMSY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 75° C and a predicted boiling point of 392.0° C at 760 mmHg. The predicted density is 1.5 g/cm3 and the predicted refractive index is n20D 1.55 .Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research has explored the structures and intermolecular interactions of compounds with similar functional groups or structural motifs. For example, studies on compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed insights into their molecular configurations, showcasing near 'V' shapes with angles between two aromatic planes. These compounds exhibit a variety of intermolecular interactions, including hydrogen bonds and π interactions, which generate 3-D arrays crucial for understanding the compound's behavior in solid states and potential applications in materials science (Boechat et al., 2011).

Anticancer Drug Synthesis and Molecular Docking

Another area of application involves the synthesis and molecular docking analysis of compounds for their anticancer properties. Studies have synthesized various acetamide derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed their anticancer activity through in silico modeling targeting specific receptors. This research highlights the compound's potential as a building block for developing new anticancer drugs (Sharma et al., 2018).

Herbicide and Safener Synthesis

The compound's derivatives have been used in the synthesis of herbicides and safeners, such as chloroacetanilide herbicides and dichloroacetamide safeners. These studies focus on synthesizing compounds at high specific activity for investigating their metabolism and mode of action, providing valuable insights into agricultural applications (Latli & Casida, 1995).

Comparative Metabolism Studies

Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been conducted. Such research is vital for understanding the metabolic pathways of these compounds and their potential toxicological implications, highlighting the importance of these compounds in environmental health and safety assessments (Coleman et al., 2000).

Synthesis of β-Blocker Precursors

Additionally, the synthesis of enantiomers for β-blocker precursors, such as those used in atenolol, showcases the compound's role in pharmaceutical synthesis. Enzyme-catalyzed kinetic resolutions have produced enantiomers with high enantiomeric excess, demonstrating the compound's utility in developing cardioselective β-blockers (Lund et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F2NO2/c10-4-8(15)14-5-1-2-7(6(11)3-5)16-9(12)13/h1-3,9H,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMFMODJDSMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2921739.png)

![rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2921743.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B2921745.png)

![3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2921747.png)

![N'-(3-Chloro-2-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2921748.png)

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)